tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Description
The compound tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate features a piperidine core substituted with two functional groups:
- A tert-butyl carbamate (Boc) at the 1-position, providing steric protection and modulating solubility.
- A 1,4-disubstituted 1,2,3-triazole at the 3-position, linked via a methylene bridge. The triazole bears a hydroxymethyl group at the 4-position, enhancing hydrophilicity and enabling further derivatization .
This structure is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction yielding 1,4-triazoles . The Boc group is introduced through standard protection of the piperidine amine .
Properties
IUPAC Name |
tert-butyl 3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)17-6-4-5-11(7-17)8-18-9-12(10-19)15-16-18/h9,11,19H,4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTIFZDORIGBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation. The compound’s primary targets are the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound interacts with its targets by serving as a linker between the target protein and an E3 ubiquitin ligase in the context of a PROTAC. This interaction facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within the cell. The compound, as part of a PROTAC, directs specific proteins for degradation, thereby modulating the levels of these proteins and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are the degradation of specific target proteins. This can lead to changes in cellular processes that are regulated by these proteins.
Biological Activity
tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features a piperidine ring, a triazole moiety, and a tert-butyl ester group, which contribute to its unique properties and applications in medicinal chemistry and materials science.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization reactions.
- Introduction of the Triazole Moiety : Achieved via click chemistry, often involving azide and alkyne precursors.
- Hydroxymethylation : The hydroxymethyl group is introduced using formaldehyde or other hydroxymethylating agents.
- Esterification : The final step involves esterification with tert-butyl chloroformate to yield the desired compound.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The triazole ring may participate in reduction reactions under specific conditions.
- Substitution : Nucleophilic substitution reactions can occur at the hydroxymethyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- The triazole ring can modulate enzyme or receptor activity, influencing various biochemical pathways.
- The piperidine structure may enhance binding affinity and stability in interactions with biological targets.
Pharmacological Studies
Research indicates that compounds similar to this one exhibit significant pharmacological activities. For instance:
- Inhibition studies suggest potential effects on pathways related to neurodegenerative diseases. Compounds with similar structures have shown promise in inhibiting β-secretase and acetylcholinesterase, both critical in Alzheimer's disease pathology .
Table 1: Comparative Biological Activities of Related Compounds
| Compound | Target | IC50 (μM) | Biological Effect |
|---|---|---|---|
| M4 | β-secretase | 15.4 | Prevents amyloid aggregation |
| M4 | Acetylcholinesterase | 0.17 | Enhances cholinergic signaling |
Neuroprotective Effects
In vitro studies have demonstrated that compounds related to this compound can protect astrocytes from toxicity induced by amyloid beta peptides. These studies reported a significant increase in cell viability when treated with such compounds compared to controls .
In Vivo Studies
In vivo models have been used to assess the efficacy of similar compounds against neurodegenerative conditions. Although some studies indicate moderate protective effects against neuroinflammation and oxidative stress, further research is needed to establish their clinical relevance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key physicochemical parameters and structural features of the target compound and analogs are summarized below:
*logP values estimated based on structural analogs in , and 13.
Key Observations:
- The hydroxymethyl-triazole group in the target compound reduces hydrophobicity compared to alkyl-substituted analogs (e.g., 4-methylpentyl in ).
- Compounds with aromatic substituents (e.g., indazole in ) exhibit higher molecular weights and lower solubility due to π-π stacking interactions.
- The Boc group universally enhances solubility in organic solvents but may be cleaved under acidic conditions .
Reactivity and Functionalization Potential
- Hydroxymethyl-triazole: Enables esterification, etherification, or conjugation (e.g., prodrug design). This contrasts with non-functionalized triazoles or alkyl chains .
- Boc Group : Removable under acidic conditions, allowing access to the free piperidine amine for further reactions .
- Aromatic substituents (e.g., in ) limit derivatization due to steric hindrance and electronic effects.
Chromatographic Behavior
highlights that even compounds with similar logP values exhibit divergent chromatographic retention due to differences in solubility in mobile phases (e.g., acetonitrile vs. ethanol/water). For instance:
Preparation Methods
Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate (Precursor)
The initial step often involves preparing the azide-functionalized piperidine derivative. According to Darandale et al. (2013), tert-butyl 4-azidopiperidine-1-carboxylate can be synthesized following established protocols involving azidation of the corresponding halide or tosylate derivative under controlled conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The key step to form the 1,2,3-triazole ring is the CuAAC reaction between the azidopiperidine derivative and propargyl alcohol, which introduces the hydroxymethyl substituent on the triazole ring.
-
- Solvent: Dimethylformamide (DMF)
- Base: Triethylamine
- Temperature: Room temperature
- Reaction time: Several hours (typically overnight)
Procedure: In a 50 mL round-bottom flask, propargyl alcohol (10 mmol), triethylamine (20 mmol), and tert-butyl 4-azidopiperidine-1-carboxylate (10 mmol) are combined in DMF (5 mL). The reaction mixture is stirred at room temperature until completion.
Yield: Approximately 85% yield of tert-butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is reported, indicating an efficient cycloaddition step.
Conversion to Methanesulfonate Intermediate
To facilitate further functionalization, the hydroxymethyl group on the triazole can be converted to a better leaving group such as a methanesulfonate (mesylate):
-
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine
- Temperature: 0–5°C initially, then room temperature
- Reagent: Methane sulfonyl chloride (methanesulfonyl chloride)
Procedure: The hydroxymethyl-triazole compound (10 mmol) is dissolved in DCM with triethylamine (15 mmol), cooled to 0–5°C, and methane sulfonyl chloride (12 mmol) is added dropwise. The mixture is then stirred at room temperature for 2 hours.
Outcome: This step yields tert-butyl 4-(4-(((methylsulfonyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate, which is a key intermediate for nucleophilic substitution reactions.
Nucleophilic Substitution to Introduce Additional Functional Groups
The mesylate intermediate can undergo nucleophilic substitution with various nucleophiles to introduce different substituents on the triazole ring. For example, reaction with nucleophilic amines or heterocycles in acetonitrile at elevated temperature (60°C) for 6 hours has been reported with good yields (~85%).
Representative Data Table of Key Preparation Steps
Additional Synthetic Notes and Variations
Protection and deprotection strategies for the piperidine nitrogen using tert-butyl carbamate (Boc) are standard to prevent side reactions during functionalization steps.
Alternative synthetic routes may involve Mitsunobu reactions for ether formation on piperidine derivatives, but for the target compound, CuAAC is the preferred method due to its regioselectivity and mild conditions.
Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures, yielding the target compound as a pale yellow oil or solid depending on the scale and purity.
Summary of Research Findings
The CuAAC “click” reaction between tert-butyl 4-azidopiperidine-1-carboxylate and propargyl alcohol is the most efficient and widely used method for synthesizing tert-butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate, with yields around 85%.
Subsequent transformation of the hydroxymethyl group into a mesylate enables further functionalization, expanding the compound’s versatility for medicinal chemistry applications.
The use of mild bases (triethylamine), solvents like DMF and DCM, and moderate temperatures ensures good reaction control and product purity.
Q & A
Q. Q1. What are the key considerations when synthesizing this compound using Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?
Methodological Answer: The synthesis relies on Cu(I)-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne to form the 1,4-disubstituted triazole core. Critical parameters include:
- Catalyst system : Use Cu(I) sources (e.g., CuBr with ligands like TBTA) to ensure regioselectivity and accelerate reaction rates .
- Solvent : Tetrahydrofuran (THF) or aqueous/organic biphasic systems optimize yield and solubility .
- Purification : Column chromatography (silica gel, gradient elution) removes unreacted azides/alkynes and copper residues .
- Monitoring : Track reaction progress via TLC or LC-MS to confirm triazole formation .
Basic Characterization
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR identifies protons on the triazole (δ 7.5–8.0 ppm), hydroxymethyl group (δ 3.5–4.5 ppm), and piperidine backbone (δ 1.2–3.0 ppm) .
- ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and triazole carbons (~125–140 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- IR Spectroscopy : Detects C=O stretch (~1680–1720 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹) .
Advanced Physicochemical Properties
Q. Q3. How can computational chemistry predict physicochemical properties critical for pharmacokinetics?
Methodological Answer: Use tools like Molinspiration or SwissADME to calculate:
Advanced Toxicity Analysis
Q. Q4. How to resolve contradictions in toxicity data across safety data sheets (SDS)?
Methodological Answer:
- Comparative Analysis : Cross-reference SDS from academic suppliers (e.g., PubChem ) and industrial sources (e.g., Key Organics ).
- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and skin irritation tests (OECD 404) .
- Regulatory Alignment : Follow CLP/GHS guidelines to classify hazards (e.g., Category 4 acute toxicity if LD50 >300 mg/kg) .
Basic Safety Protocols
Q. Q5. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Emergency Measures : Immediate rinsing with water for eye/skin contact; activated charcoal for ingestion .
Advanced Reaction Optimization
Q. Q6. How to control regioselectivity during triazole formation?
Methodological Answer:
- Catalyst Choice : Cu(I) ensures 1,4-regioselectivity, while Ru catalysts favor 1,5-products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Cu(I) activity and selectivity .
- Ligand Screening : TBTA or tris(triazolylmethyl)amine ligands stabilize Cu(I) and improve reaction efficiency .
Advanced Biological Assay Design
Q. Q7. What in vitro assays evaluate this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP/GTP analogs to measure IC50 .
- Cell Viability : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- Target Engagement : SPR or ITC quantifies binding affinity to proteins (e.g., kinases, GPCRs) .
Basic Impurity Analysis
Q. Q8. What are common impurities, and how are they removed?
Methodological Answer:
- By-Products : Unreacted azide (δ 2100 cm⁻¹ in IR) or alkyne (sharp triplet in ¹H NMR at ~2.5 ppm) .
- Purification : Gradient elution (hexane/EtOAc to DCM/MeOH) on silica gel isolates the product .
- QC : HPLC (C18 column, UV detection at 254 nm) confirms purity >95% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
